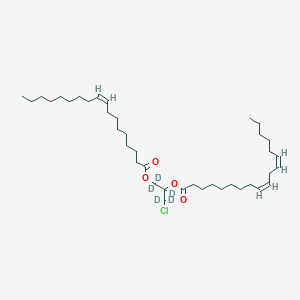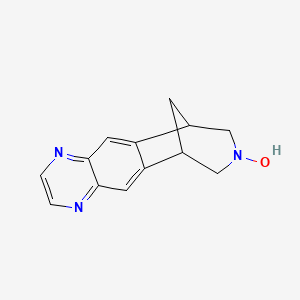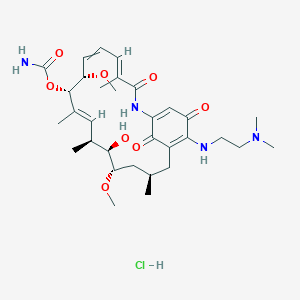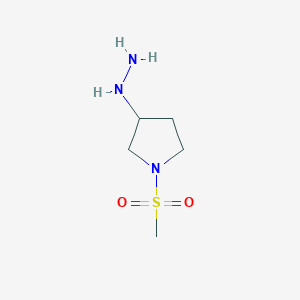
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is a chemical compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenated pyrrolidines with hydrazine hydrate. This reaction typically occurs under mild conditions, using solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature or with slight cooling .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and hydrazones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The methylsulfonyl group may enhance the compound’s stability and reactivity, facilitating its interaction with target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Iproniazid: A hydrazine-based monoamine oxidase inhibitor used as an antidepressant.
Uniqueness
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and hydrazine groups allows for a wide range of chemical modifications and applications, setting it apart from other hydrazine derivatives .
Eigenschaften
Molekularformel |
C5H13N3O2S |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
(1-methylsulfonylpyrrolidin-3-yl)hydrazine |
InChI |
InChI=1S/C5H13N3O2S/c1-11(9,10)8-3-2-5(4-8)7-6/h5,7H,2-4,6H2,1H3 |
InChI-Schlüssel |
PIZGLTGXPDMMME-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC(C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)





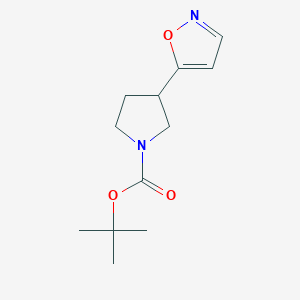

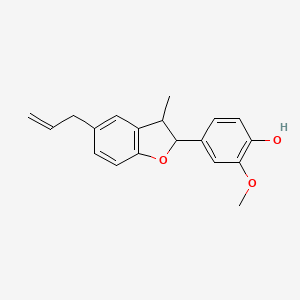
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
